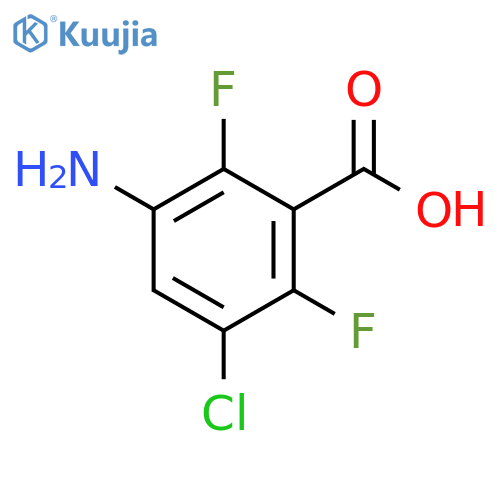Cas no 1784060-84-9 (3-amino-5-chloro-2,6-difluorobenzoic acid)
3-アミノ-5-クロロ-2,6-ジフルオロ安息香酸は、高度に官能基化されたベンゼン誘導体であり、医薬品中間体や農薬合成において重要な役割を果たします。分子内にアミノ基、クロロ基、および2つのフッ素原子を有するため、高い反応性と選択性を示します。特に、フッ素原子の導入により代謝安定性が向上し、生物活性化合物の設計に有利です。結晶性が良好で取り扱いやすく、有機溶媒への溶解性にも優れています。この化合物は複雑な骨格構築のための多用途なビルディングブロックとして、創薬研究や精密有機合成において有用性が確認されています。

1784060-84-9 structure
商品名:3-amino-5-chloro-2,6-difluorobenzoic acid
CAS番号:1784060-84-9
MF:C7H4ClF2NO2
メガワット:207.561967849731
MDL:MFCD28650857
CID:5324315
PubChem ID:84076165
3-amino-5-chloro-2,6-difluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-5-chloro-2,6-difluorobenzoic acid
-
- MDL: MFCD28650857
- インチ: 1S/C7H4ClF2NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13)
- InChIKey: AFWFIGGKDRPCHJ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=C(F)C(Cl)=CC(N)=C1F
3-amino-5-chloro-2,6-difluorobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19581449-1.0g |
3-amino-5-chloro-2,6-difluorobenzoic acid |
1784060-84-9 | 95.0% | 1.0g |
$699.0 | 2025-02-19 | |
| Enamine | EN300-19581449-0.05g |
3-amino-5-chloro-2,6-difluorobenzoic acid |
1784060-84-9 | 95.0% | 0.05g |
$162.0 | 2025-02-19 | |
| Enamine | EN300-19581449-0.5g |
3-amino-5-chloro-2,6-difluorobenzoic acid |
1784060-84-9 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
| Enamine | EN300-19581449-10g |
3-amino-5-chloro-2,6-difluorobenzoic acid |
1784060-84-9 | 95% | 10g |
$3007.0 | 2023-09-17 | |
| 1PlusChem | 1P028AYF-500mg |
3-amino-5-chloro-2,6-difluorobenzoicacid |
1784060-84-9 | 95% | 500mg |
$737.00 | 2023-12-20 | |
| 1PlusChem | 1P028AYF-5g |
3-amino-5-chloro-2,6-difluorobenzoicacid |
1784060-84-9 | 95% | 5g |
$2569.00 | 2023-12-20 | |
| 1PlusChem | 1P028AYF-10g |
3-amino-5-chloro-2,6-difluorobenzoicacid |
1784060-84-9 | 95% | 10g |
$3779.00 | 2023-12-20 | |
| Aaron | AR028B6R-500mg |
3-amino-5-chloro-2,6-difluorobenzoicacid |
1784060-84-9 | 95% | 500mg |
$776.00 | 2023-12-15 | |
| 1PlusChem | 1P028AYF-250mg |
3-amino-5-chloro-2,6-difluorobenzoicacid |
1784060-84-9 | 95% | 250mg |
$491.00 | 2023-12-20 | |
| 1PlusChem | 1P028AYF-50mg |
3-amino-5-chloro-2,6-difluorobenzoicacid |
1784060-84-9 | 95% | 50mg |
$255.00 | 2023-12-20 |
3-amino-5-chloro-2,6-difluorobenzoic acid 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
1784060-84-9 (3-amino-5-chloro-2,6-difluorobenzoic acid) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量